Enhanced ALDH3A1 Inhibition Potency via 3-Chloro Substitution
The 3-chloro substitution on the orsellinic aldehyde scaffold results in a quantifiable improvement in inhibitory activity against human aldehyde dehydrogenase ALDH3A1. The target compound demonstrates approximately 2.1-fold higher potency compared to its non-chlorinated analog, 2,4-dihydroxy-6-methylbenzaldehyde. This differentiation is critical for research programs focused on ALDH3A1 as a therapeutic target, where even modest improvements in potency can be significant [1][2].
| Evidence Dimension | Inhibition of human ALDH3A1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 1000 nM |
| Comparator Or Baseline | 2,4-Dihydroxy-6-methylbenzaldehyde (CAS 487-69-4): IC50 = 2100 nM |
| Quantified Difference | 2.1-fold increase in potency |
| Conditions | In vitro enzyme inhibition assay; preincubation for 1 min, followed by substrate addition, measured via spectrophotometric analysis of benzaldehyde oxidation. |
Why This Matters
This direct comparative data validates the specific selection of the 3-chloro derivative over the non-halogenated parent compound for ALDH3A1-targeted research, ensuring higher assay sensitivity and more robust structure-activity relationship (SAR) studies.
- [1] BindingDB. (2014). BDBM50447069 (3-Chloro-2,4-dihydroxy-6-methylbenzaldehyde). Retrieved from http://www.bindingdb.org/ View Source
- [2] BindingDB. (2014). BDBM50447072 (2,4-Dihydroxy-6-methylbenzaldehyde). Retrieved from http://www.bindingdb.org/ View Source
